4,7-dimethyl-2-[(2-morpholinoethyl)amino]-7,8-dihydro-5(6H)-quinazolinone
Overview
Description
4,7-dimethyl-2-[(2-morpholinoethyl)amino]-7,8-dihydro-5(6H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with dimethyl and morpholinoethyl substituents. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-2-[(2-morpholinoethyl)amino]-7,8-dihydro-5(6H)-quinazolinone typically involves multi-step organic reactions. One common method includes the condensation of 4,7-dimethyl-2-aminobenzamide with 2-(2-chloroethyl)morpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance reaction rates and the implementation of purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,7-dimethyl-2-[(2-morpholinoethyl)amino]-7,8-dihydro-5(6H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
4,7-dimethyl-2-[(2-morpholinoethyl)amino]-7,8-dihydro-5(6H)-quinazolinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4,7-dimethyl-2-[(2-morpholinoethyl)amino]-7,8-dihydro-5(6H)-quinazolinone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,7-dimethyl-2-aminobenzamide: A precursor in the synthesis of the target compound.
2-(2-chloroethyl)morpholine: Another precursor used in the synthetic route.
Quinazolinone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
4,7-dimethyl-2-[(2-morpholinoethyl)amino]-7,8-dihydro-5(6H)-quinazolinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinoethyl group, in particular, is responsible for its enhanced solubility and potential bioactivity compared to other quinazolinone derivatives.
Properties
IUPAC Name |
4,7-dimethyl-2-(2-morpholin-4-ylethylamino)-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-11-9-13-15(14(21)10-11)12(2)18-16(19-13)17-3-4-20-5-7-22-8-6-20/h11H,3-10H2,1-2H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJVXQLKCHDKQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC(=C2C(=O)C1)C)NCCN3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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